4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate is a complex organic compound with notable pharmacological properties. It is primarily recognized for its role as a Rho-associated protein kinase (ROCK) inhibitor, which has implications in the treatment of various conditions including glaucoma and ocular hypertension. The compound's structure features a benzyl group attached to a dimethylbenzoate moiety, integrated with an isoquinoline derivative that enhances its biological activity.
This compound is derived from the synthesis of related structures, particularly those involved in ocular therapies. It has been studied extensively in the context of drug development, particularly for its efficacy in lowering intraocular pressure.
4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate belongs to the class of benzoate esters and isoquinoline derivatives. Its classification as a Rho kinase inhibitor places it within therapeutic agents aimed at modulating cellular signaling pathways involved in smooth muscle contraction and cell motility.
The synthesis of 4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate typically involves multi-step organic reactions that include:
The synthesis may require specific reagents such as coupling agents (e.g., DCC or EDC) and solvents (e.g., DMF or DMSO) to facilitate the reactions. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity.
The compound has a molecular formula of and a molecular weight of approximately 328.41 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.
The compound can participate in various chemical reactions including:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
As a Rho-associated protein kinase inhibitor, 4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate functions by blocking the activity of Rho kinases, which play a crucial role in regulating cytoskeletal dynamics and smooth muscle contraction.
In vitro studies have shown that this compound can induce changes in cell morphology, disrupt actin stress fibers, and alter focal adhesion dynamics in trabecular meshwork cells, leading to improved aqueous humor outflow and reduced intraocular pressure.
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that it maintains stability under physiological conditions necessary for therapeutic applications.
The primary application of 4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate lies in its use as a therapeutic agent for managing glaucoma and ocular hypertension. Its ability to modulate Rho kinase activity makes it a candidate for further research in treating other conditions related to vascular smooth muscle contraction and fibrosis.
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9